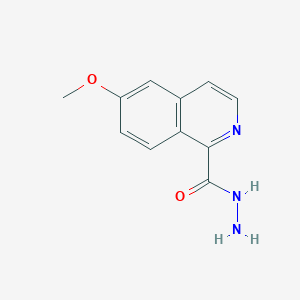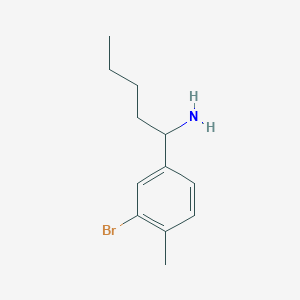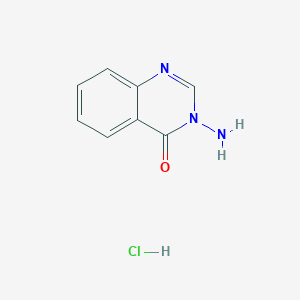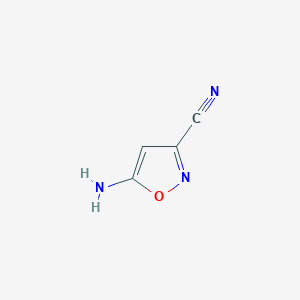
6-Methoxyisoquinoline-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisoquinoline-1-carbohydrazide is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-1-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxyisoquinoline.
Hydrazide Formation: The 6-Methoxyisoquinoline is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisoquinoline-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
6-Methoxyisoquinoline-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinoline-1-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
6-Methoxyisoquinoline: A precursor in the synthesis of 6-Methoxyisoquinoline-1-carbohydrazide.
6-Methoxyquinoline: Another methoxy-substituted heterocyclic compound with similar properties.
Isoquinoline: The parent compound of this compound.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carbohydrazide groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-methoxyisoquinoline-1-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-2-3-9-7(6-8)4-5-13-10(9)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
OBEGVHKOPPQHHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)



![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)


![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
![2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B12965388.png)
![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
